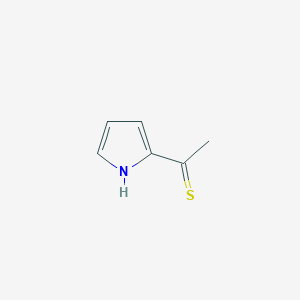
2-Thioacetyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Thioacetyl-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . It is a fundamental scaffold that possesses diverse biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, has been a topic of interest in organic chemistry. A common method for synthesizing pyrrole derivatives is the Knorr-type approach . In a recent study, 2-thionoester pyrroles were synthesized using this approach from aliphatic starting materials . The 2-thionoester pyrroles were then reduced to the corresponding 2-formyl pyrroles in one step using RANEY® nickel .
Molecular Structure Analysis
The molecular structure of “2-Thioacetyl-1H-pyrrole” is similar to that of 2-Acetyl-1H-pyrrole, which has a molecular formula of C6H7NO . The difference lies in the presence of a thioacetyl group in “2-Thioacetyl-1H-pyrrole”.
Chemical Reactions Analysis
Pyrrole and its derivatives, including “2-Thioacetyl-1H-pyrrole”, exhibit a wide range of chemical reactivity. They are known to undergo various types of reactions, including nucleophilic addition, isomerization, and cycloaddition .
Safety And Hazards
Orientations Futures
The synthesis and reactivity of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, continue to be areas of active research. Recent studies have focused on developing more efficient and environmentally friendly methods for synthesizing these compounds . Additionally, the potential biological activities of these compounds are being explored for their potential use in various therapeutic applications .
Propriétés
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKKAKIVDDBED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CC=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioacetyl-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

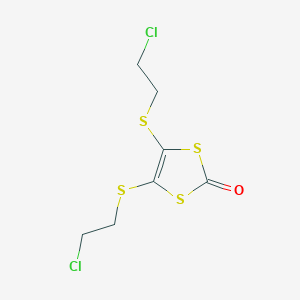
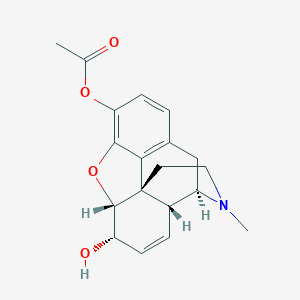

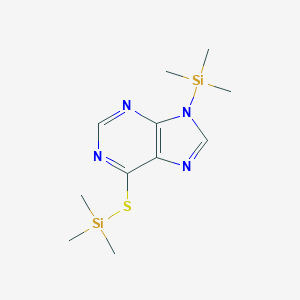
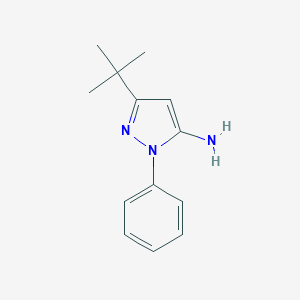






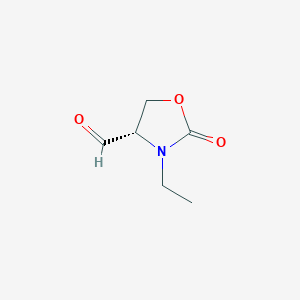

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)